

Spectroscopic Characterization of N-Benzyl-2,3-pyridinedicarboximide: A Technical Guide

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Compound of Interest

Compound Name: 6-Benzyl-5,7-dihydro-5,7-dioxopyrrolo[3,4-*b*]pyridine

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Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic data for the analytical characterization of N-Benzyl-2,3-pyridinedicarboximide (CAS No: 18184-75-3; Molecular Formula: C₁₄H₁₀N₂O₂; Molecular Weight: 238.24 g/mol).[\[1\]](#)[\[2\]](#) Aimed at researchers, scientists, and professionals in drug development, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Due to the limited availability of published experimental spectra for N-Benzyl-2,3-pyridinedicarboximide, this guide synthesizes predicted data based on established spectroscopic principles and data from analogous molecular structures. Detailed, field-proven experimental protocols for acquiring these spectra are also provided to ensure self-validating and reproducible results.

Introduction: The Importance of Spectroscopic Analysis

N-Benzyl-2,3-pyridinedicarboximide is a heterocyclic compound of interest in medicinal chemistry and materials science. Its structure, featuring a benzyl group attached to a pyridine-based cyclic imide, suggests potential applications that hinge on its precise molecular configuration and purity. Spectroscopic techniques such as NMR, IR, and Mass Spectrometry are indispensable tools for the unambiguous structural elucidation and confirmation of such compounds.[\[3\]](#)[\[4\]](#)

This guide is structured to provide a foundational understanding of the expected spectroscopic signatures of N-Benzyl-2,3-pyridinedicarboximide, thereby aiding in its synthesis, identification, and quality control.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for N-Benzyl-2,3-pyridinedicarboximide. These predictions are derived from the analysis of its constituent functional groups and comparison with structurally related molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.^{[3][5]}

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.90	dd	1H	Pyridine H-6
~8.10	dd	1H	Pyridine H-4
~7.50	dd	1H	Pyridine H-5
~7.35-7.25	m	5H	Phenyl H-2',3',4',5',6'
~4.90	s	2H	Benzyl CH ₂

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Assignment
~167.5	Imide C=O
~167.0	Imide C=O
~154.0	Pyridine C-6
~151.0	Pyridine C-2 or C-3
~137.0	Phenyl C-1'
~136.0	Pyridine C-4
~129.0	Phenyl C-3',5'
~128.5	Phenyl C-2',6'
~128.0	Phenyl C-4'
~124.0	Pyridine C-5
~122.0	Pyridine C-2 or C-3
~43.0	Benzyl CH ₂

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[\[4\]](#)[\[6\]](#)

Predicted FT-IR Spectral Data (Solid, KBr Pellet)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100-3000	Medium	Aromatic C-H stretch
~2950-2850	Weak	Aliphatic C-H stretch (CH ₂)
~1770	Strong	Asymmetric C=O stretch (cyclic imide)
~1715	Strong	Symmetric C=O stretch (cyclic imide)
~1600, ~1495, ~1450	Medium-Weak	C=C and C=N stretching (aromatic rings)
~1380	Medium	C-N stretching
~750, ~700	Strong	C-H out-of-plane bending (aromatic)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.[\[7\]](#)[\[8\]](#)

Predicted Mass Spectrometry Data (Electron Ionization, EI)

m/z	Relative Intensity	Assignment
238	High	[M] ⁺ (Molecular Ion)
148	Medium	[M - C ₇ H ₆] ⁺ (Loss of toluene)
91	Very High (Base Peak)	[C ₇ H ₇] ⁺ (Tropylium ion)
78	Medium	[C ₆ H ₆] ⁺ (Benzene radical cation)
77	Medium	[C ₆ H ₅] ⁺ (Phenyl cation)

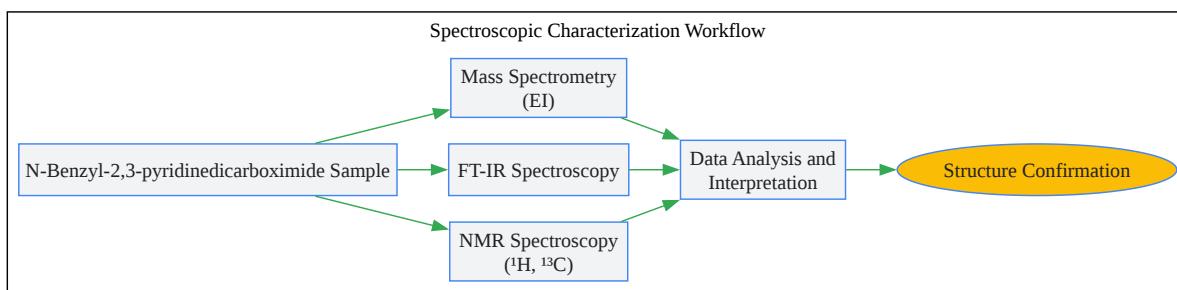
Interpretation of Spectroscopic Data

A thorough analysis of the predicted data provides a cohesive picture of the N-Benzyl-2,3-pyridinedicarboximide structure.

NMR Spectra Analysis

The ^1H NMR spectrum is expected to show three distinct signals in the aromatic region corresponding to the protons on the pyridine ring. The downfield shift of the proton at position 6 is due to the anisotropic effect of the neighboring nitrogen atom and carbonyl group. The five protons of the benzyl group's phenyl ring are expected to appear as a multiplet around 7.3 ppm. A characteristic singlet for the two benzylic protons should be observed at approximately 4.9 ppm.

In the ^{13}C NMR spectrum, two distinct signals for the carbonyl carbons of the imide group are anticipated around 167 ppm. The pyridine and phenyl carbons will resonate in the aromatic region (120-155 ppm). The aliphatic carbon of the benzyl CH_2 group is predicted to appear around 43 ppm.



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